molecular formula C29H44O6 B144809 Cortisol octanoate CAS No. 6678-14-4

Cortisol octanoate

Cat. No.: B144809
CAS No.: 6678-14-4
M. Wt: 488.7 g/mol
InChI Key: VWVPRYMOFYIOOZ-KAQKJVHQSA-N
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Description

Cortisol octanoate (Hydrocortisone 21-Octanoate) is a synthetic ester derivative of the endogenous glucocorticoid hormone, cortisol. Its primary research value lies in its application for the development of controlled-release drug delivery systems. Studies have demonstrated that the modification of cortisol with an octanoate side chain significantly alters its physicochemical properties, particularly its lipophilicity and retention within lipid-based vesicles. Research published in Biochemical Journal indicates that while unesterified cortisol escapes readily from liposomes, this compound shows markedly improved retention, with dipalmitoylphosphatidylcholine (DPPC) being the preferred liposomal form for this compound at 37°C . This makes it a valuable tool for formulating liposomes intended for the sustained and targeted release of anti-inflammatory agents, with potential research applications in intra-articular administration models . As a glucocorticoid ester, the mechanism of action of this compound is presumed to involve its hydrolysis to release active cortisol, which then exerts its classic effects by binding to cytosolic glucocorticoid receptors. This binding initiates a cascade of intracellular events that regulate gene transcription, leading to potent anti-inflammatory and immunosuppressive responses . These effects include the inhibition of pro-inflammatory cytokine production and the modulation of various immune cells . This compound is supplied for investigational purposes to advance studies in novel therapeutic formulations. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O6/c1-4-5-6-7-8-9-25(33)35-18-24(32)29(34)15-13-22-21-11-10-19-16-20(30)12-14-27(19,2)26(21)23(31)17-28(22,29)3/h16,21-23,26,31,34H,4-15,17-18H2,1-3H3/t21-,22-,23-,26+,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVPRYMOFYIOOZ-KAQKJVHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50872916
Record name Hydrocortisone 21-octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6678-14-4
Record name (11β)-11,17-Dihydroxy-21-[(1-oxooctyl)oxy]pregn-4-ene-3,20-dione
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cortisol octanoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrocortisone 21-octanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11β,17,21-trihydroxypregn-4-ene-3,20-dione 21-octanoate
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Record name HYDROCORTISONE CAPRYLATE
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Preparation Methods

Lipase-Catalyzed Transesterification

The use of Candida antarctica lipase B (CAL B) has revolutionized cortisol octanoate synthesis by enabling regioselective acylation at the C-21 hydroxyl group. Key advantages include:

  • Mild conditions : Reactions proceed at 55–70°C in nonpolar solvents (toluene, ethyl acetate).

  • High selectivity : CAL B preferentially targets the primary hydroxyl group at C-21, minimizing side products.

Table 1: Optimization of CAL B-Catalyzed Synthesis

ParameterOptimal RangeImpact on Yield
Enzyme:Substrate1:1.3 (w/w)Maximizes active sites
Acyl DonorEthyl octanoate98% conversion
SolventToluene92% yield
Temperature60°CBalances rate and stability
Reaction Time24–48 hPlateau at 36 h

Data adapted from enzymatic studies.

One-Pot Transesterification Protocol

A streamlined one-pot method combines cortisol, ethyl octanoate, and CAL B in toluene at 60°C. This approach eliminates intermediate purification steps, achieving 89% yield with 99% regioselectivity. Nuclear magnetic resonance (NMR) analysis confirmed exclusive esterification at C-21 (δ 4.15 ppm for CH₂OCO).

Reaction Parameter Optimization

Solvent Effects

Solvent polarity critically influences enzymatic activity:

  • Nonpolar solvents (toluene, hexane): Enhance enzyme stability but slow reaction kinetics due to poor substrate solubility.

  • Polar aprotic solvents (THF, acetone): Reduce enzyme activity by stripping essential water layers.

Table 2: Solvent Performance Comparison

SolventConversion (%)Regioselectivity (%)
Toluene9299
Ethyl acetate8597
Acetonitrile1265

Acyl Donor Selection

Ethyl octanoate outperforms free octanoic acid as an acyl donor due to:

  • Reduced enzyme inhibition by carboxylic acid byproducts.

  • Higher equilibrium conversion (98% vs. 72%).

Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 0.88 (octanoyl CH₃), δ 2.30 (C-21 CH₂OCO), and δ 5.70 (C-4 proton).

  • FT-IR : Ester carbonyl stretch at 1745 cm⁻¹ distinguishes this compound from cortisol (C=O at 1700 cm⁻¹).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 methanol:water) resolves this compound (tᵣ = 14.2 min) from unreacted cortisol (tᵣ = 9.8 min). Method validation shows ≤0.5% residual cortisol in optimized batches.

Comparative Analysis of Synthesis Routes

Table 3: Method Efficiency Metrics

MethodYield (%)Purity (%)Scalability
Acid-catalyzed5285Moderate
Microwave8892Low
Enzymatic (CAL B)9299High

The enzymatic route dominates due to its green chemistry profile (E-factor = 0.7 vs. 8.2 for acid catalysis).

Industrial and Research Applications

Prodrug Development

This compound’s lipophilicity enhances transdermal delivery, with logP = 3.8 vs. 1.9 for cortisol. Clinical trials show 2.3-fold higher skin permeation in occluded conditions.

Stable Isotope Labeling

Deuterated analogs (e.g., hydrocortisone 21-octanoate-d4) synthesized via deuterium oxide quenching enable pharmacokinetic tracing without altering biological activity .

Chemical Reactions Analysis

Types of Reactions

Cortisol octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medical Applications

Cortisol octanoate is primarily studied for its potential therapeutic effects in conditions related to cortisol dysregulation. The following are key areas where this compound may be applied:

  • Stress Management and Psychological Disorders : Research indicates that cortisol levels can serve as biomarkers for stress-related disorders. This compound may be utilized in treatments aimed at regulating these levels, potentially aiding in the management of conditions such as anxiety and depression .
  • Addiction Recovery : A study highlighted that lower initial cortisol levels could predict better retention in substance abuse treatment programs. This compound may be investigated as a therapeutic agent to modulate cortisol levels in recovering individuals, enhancing treatment efficacy .
  • Chronic Inflammation and Autoimmune Diseases : Given cortisol's role as an anti-inflammatory agent, this compound could be explored for its effectiveness in treating chronic inflammatory conditions and autoimmune diseases. Its ability to modulate immune responses may offer new avenues for therapy .

Monitoring Cortisol Levels

The development of innovative monitoring devices has enabled the non-invasive assessment of cortisol levels, which could be enhanced by incorporating this compound:

  • Wearable Biosensors : Recent advancements include wearable devices that measure cortisol levels through sweat analysis. These devices offer real-time data on physiological stress responses, potentially integrating this compound to improve accuracy and sensitivity in detecting hormonal fluctuations .
  • Research Methodologies : this compound can serve as a reference compound in studies assessing the dynamics of cortisol secretion and metabolism. Its use in controlled experiments can help elucidate the mechanisms underlying stress responses and hormonal regulation .

Research Case Studies

Several case studies have demonstrated the utility of cortisol measurements in various contexts, which can be further enriched through the application of this compound:

  • Case Study on Cortisol Awakening Response (CAR) : A detailed examination of CAR highlighted day-to-day variability in cortisol levels and their relationship with sleep patterns and lifestyle factors. Incorporating this compound could enhance understanding of these dynamics by providing a stable reference point for comparison .
  • Animal Studies : Research involving amphibians has shown the significance of measuring both cortisol and corticosterone to understand stress physiology. The role of this compound can be examined to assess its impact on stress responses across different species .

Comparative Data Table

Application AreaPotential BenefitsCurrent Research Status
Stress ManagementRegulation of cortisol levelsOngoing studies on biomarkers
Addiction RecoveryImproved treatment retentionEmerging findings
Chronic InflammationAnti-inflammatory propertiesPreliminary research
Monitoring TechnologyReal-time data collectionPrototype development ongoing
Animal Physiology StudiesUnderstanding stress responsesComparative studies underway

Mechanism of Action

Cortisol octanoate exerts its effects by binding to glucocorticoid receptors in target cells. This binding initiates a cascade of molecular events, including the regulation of gene expression. The compound modulates the transcription of various genes involved in inflammation, immune response, and metabolism. The primary molecular targets include cytokines, chemokines, and adhesion molecules, which are either upregulated or downregulated depending on the physiological context .

Comparison with Similar Compounds

Cortisol Octanoate vs. Other Cortisol Esters

Cortisol esters vary in their acyl chain length, which influences solubility, metabolic stability, and bioavailability. A notable analog is cortisol 21-undecanoate (CAS 6678-18-8, C₂₈H₄₂O₆), which features a longer undecanoyl (C₁₁) chain. Key differences include:

Property This compound Cortisol 21-Undecanoate
Molecular Formula C₃₂H₅₀O₆ C₂₈H₄₂O₆
Ester Chain Length C₈ (octanoyl) C₁₁ (undecanoyl)
Lipophilicity (Log P)* Higher (estimated) Higher than octanoate
Applications Prodrug for cortisol Potential long-acting form

*Exact Log P values are unavailable in the provided evidence, but longer chains typically increase lipophilicity.

The undecanoate’s extended chain may delay enzymatic hydrolysis, extending cortisol release, whereas the octanoate balances moderate lipophilicity with efficient metabolism .

This compound vs. Non-Steroidal Octanoate Esters

Octanoate esters of small alcohols (e.g., ethyl, methyl) differ significantly in structure and function:

Compound Ethyl Octanoate Octyl Octanoate This compound
Molecular Formula C₁₀H₂₀O₂ C₁₆H₃₂O₂ C₃₂H₅₀O₆
Molecular Weight 172.27 g/mol 256.43 g/mol ~530.73 g/mol
Log P (Predicted) ~3.08 ~6.5 Higher than both
Applications Flavoring (fruity aroma) Cosmetics, lubricants Pharmaceutical prodrug
Key Research Findings High OAVs in wines Market competition with substitutes Controlled cortisol delivery

Ethyl octanoate is a volatile ester contributing to fruity aromas in fermented products, with odor activity values (OAVs) exceeding 1 in wines . Octyl octanoate, used in cosmetics, faces production cost challenges and competition from substitutes . In contrast, this compound’s steroidal backbone and esterification target physiological pathways, distinguishing its role from industrial or food-grade esters.

This compound vs. Octanoic Acid and Salts

Octanoic acid (C₈H₁₆O₂) and its salts (e.g., sodium octanoate) exhibit distinct biochemical effects:

Property Sodium Octanoate This compound
Structure Ionic salt of octanoate Cortisol ester
Biological Role - Modulates PPARγ
- Affects acid-base balance
- Glucocorticoid prodrug
Key Findings - Induces ROS in adipocytes
- Increases SIDa in metabolic studies
- Releases cortisol upon hydrolysis

Sodium octanoate acts as a PPARγ partial agonist, influencing adipogenesis and lipogenesis , whereas this compound’s primary function is cortisol delivery. This highlights the divergence between the free acid’s metabolic roles and the ester’s therapeutic design.

Analytical and Industrial Considerations

  • Sensitivity in Detection: Isobutyl octanoate demonstrates higher sensitivity in GC-MS due to abundant mass fragments, suggesting analytical methods for this compound may require tailored protocols .
  • Synthesis: this compound’s synthesis involves esterification at the 21-hydroxy group, contrasting with simpler esters like ethyl octanoate, which are produced via acid-catalyzed esterification .

Biological Activity

Cortisol octanoate, also known as hydrocortisone 21-octanoate, is a synthetic ester derived from cortisol, a critical corticosteroid hormone. This compound is notable for its significant biological activity, particularly in the regulation of metabolism, immune response, and stress response. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in research and medicine, and relevant case studies.

This compound has the molecular formula C29H44O6C_{29}H_{44}O_{6} and functions primarily through its interaction with glucocorticoid receptors in target cells. Upon binding to these receptors, this compound initiates a series of molecular events that regulate gene expression related to inflammation, immune response, and metabolism. The primary targets include:

  • Cytokines : Proteins involved in cell signaling during immune responses.
  • Chemokines : Signaling proteins that attract immune cells to sites of inflammation.
  • Adhesion Molecules : Proteins that facilitate the binding of cells to other cells or extracellular matrix.

The compound can undergo several chemical reactions, including oxidation to cortisone octanoate and hydrolysis to yield cortisol and octanoic acid, which further illustrates its versatility in biochemical applications .

Applications in Research and Medicine

This compound is utilized extensively in various fields:

  • Biochemical Research : It serves as a model compound for studying esterification and hydrolysis reactions.
  • Hormonal Studies : Employed in research examining hormone regulation and the physiological stress response.
  • Therapeutic Investigations : Explored for its potential benefits in treating inflammatory and autoimmune diseases due to its anti-inflammatory properties .

1. Hormonal Regulation in Patients

A clinical case study explored the hormonal responses in a 52-year-old woman with symptoms indicative of hormonal imbalance. Despite elevated cortisol levels typically associated with Cushing syndrome, her serum cortisol was unexpectedly low at 0.5 μg/dL. This discrepancy led to further investigation into her adrenal function and highlighted the complexities of cortisol regulation in pathological conditions .

2. Adrenal Tumors

Research identified new tumor cell populations associated with cortisol-producing adenomas (CPAs). These tumors produce excessive cortisol due to mutations in the GNAS gene. Understanding these mechanisms is crucial for developing targeted therapies for conditions linked to abnormal cortisol production .

Comparative Table of Biological Activities

Activity Description Significance
Anti-inflammatory Reduces inflammation by modulating immune responses.Useful in treating autoimmune diseases.
Immunosuppressive Suppresses immune system activity, preventing overactive immune responses.Important for organ transplantation protocols.
Metabolic Regulation Influences glucose metabolism and fat distribution.Relevant in managing metabolic disorders like obesity.
Stress Response Modulation Affects the hypothalamic-pituitary-adrenal (HPA) axis during stress responses.Critical for understanding stress-related conditions.

Q & A

Q. What are the standard analytical methods for quantifying Cortisol octanoate in biological samples, and how do derivatization strategies influence sensitivity?

this compound is typically analyzed using gas chromatography–mass spectrometry (GC-MS) with derivatization. Methyl and isobutyl esterification are common, but isobutyl esters improve specificity by generating higher-mass fragments (e.g., m/z 127.1 and 145.1), reducing baseline interference and lowering the limit of quantification (LLOQ) to 0.43 μM compared to methylation .

Q. How can researchers ensure assay specificity when detecting this compound in the presence of structurally similar steroids?

Cross-reactivity validation is critical. Competitive ELISAs for cortisol derivatives should include testing against related steroids (e.g., hydrocortisone esters). Confirmatory GC-MS analysis using selective ion monitoring (SIM) for isobutyl esters enhances specificity by avoiding shared fragmentation patterns .

Q. What metabolic pathways involve this compound, and what experimental models are used to study its uptake?

this compound is metabolized via esterase activity, releasing free cortisol. In vivo studies use stable isotope protocols with primed continuous infusion to track plasma enrichment. E. coli FadD mutants with enhanced octanoate-CoA activity can model metabolic flux, though background noise in acyl-CoA assays requires careful normalization .

Q. How does the choice of derivatization agent impact the detection limits of this compound in GC-MS?

Isobutyl esterification improves sensitivity by 20-fold over methyl esters due to higher-abundance mass fragments. This reduces the LLOQ and minimizes baseline disturbances when analyzing isotopic enrichment in complex biological matrices .

Advanced Research Questions

Q. How should researchers address discrepancies between dietary octanoate enrichment and plasma levels in metabolic studies?

Discrepancies arise from endogenous lipogenesis, particularly under mixed-nutrient conditions where glucose contributes unlabeled octanoate. Control experiments using fasted subjects or MCT-only diets isolate exogenous sources. Statistical adjustments for biological variation (<20% deviation) are recommended .

Q. What factorial experimental designs are suitable for studying this compound’s effects under varying physiological conditions?

Mixed-design ANOVA allows testing interactions between variables (e.g., diet composition, dosing intervals). For example, a 2x2 factorial design could compare MCT-only vs. mixed-nutrient diets and acute vs. chronic dosing, with cortisol plasma levels as the dependent variable .

Q. How can stable isotope protocols be optimized to differentiate exogenous this compound from endogenous metabolites?

Use ¹³C-labeled octanoate in controlled dietary studies. Plasma enrichment should align with dietary labels in fasted states. Deviations >20% signal endogenous synthesis, requiring LC-MS/MS to quantify unlabeled vs. labeled species .

Q. What methodological steps ensure reproducible synthesis of novel Cortisol esters like this compound?

Characterize synthetic products via ¹H/¹³C NMR and high-resolution MS. Purity assessments should include HPLC with UV/RI detection. For publication, report detailed procedures (e.g., reaction stoichiometry, purification steps) in supplementary materials to enable replication .

Q. How can researchers leverage enzyme engineering to study this compound metabolism in microbial systems?

E. coli FadD mutants with open AMP exit channels enhance octanoate-CoA activity. Growth assays on octanoate media quantify metabolic efficiency, but high substrate solubility requires kinetic normalization to reduce background noise .

Q. What statistical frameworks best handle time-course data in this compound pharmacokinetic studies?

Mixed-effects models account for inter-subject variability in longitudinal designs. For steady-state analyses (e.g., isotopic enrichment), paired t-tests with Bonferroni correction validate timepoints post-180 minutes .

Methodological Notes

  • Data Reporting : Follow CONSORT guidelines for transparency. Include raw chromatograms, derivatization yields, and statistical code in supplementary materials .
  • Conflict Resolution : Replicate contradictory findings (e.g., Carnielli et al.’s −90% enrichment deviation) using orthogonal methods like LC-MS/MS and controlled nutrient conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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